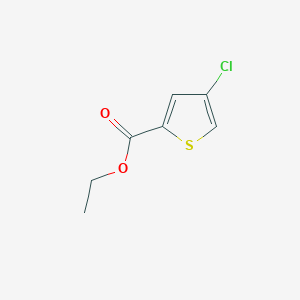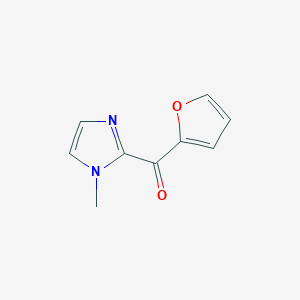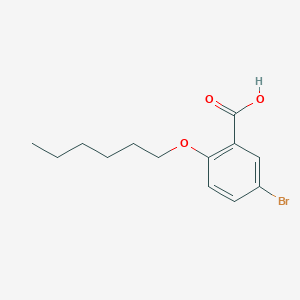![molecular formula C6H14Cl2N2 B1337661 1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 5492-61-5](/img/structure/B1337661.png)
1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Übersicht
Beschreibung
1,4-Diazabicyclo[3.2.1]octane dihydrochloride (also known as DABCO dihydrochloride) is a chemical compound with the molecular formula C6H14Cl2N2 . It is a derivative of 1,4-Diazabicyclo[3.2.1]octane, which is a highly nucleophilic tertiary amine base . This compound is typically used as a catalyst and reagent in polymerization and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic organic compound with two nitrogen atoms . The InChI string isInChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H . The Canonical SMILES string is C1CN2CCNC1C2.Cl.Cl . Physical And Chemical Properties Analysis
The molecular weight of this compound is 185.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has no rotatable bonds . The exact mass is 184.0534038 g/mol , and the monoisotopic mass is also 184.0534038 g/mol . The topological polar surface area is 15.3 Ų .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1,4-Diazabicyclo[3.2.1]octane (DABCO) is renowned for its use as a catalyst in various organic synthesis processes. It has been used as a solid catalyst in many organic preparations, demonstrating effectiveness as an inexpensive, eco-friendly, highly reactive, easy-to-handle, and non-toxic base catalyst. These properties facilitate the production of various compounds with excellent yields and high selectivity, making DABCO a valuable tool in pharmaceutical industry applications (Baghernejad Bita, 2010).
Synthesis of Biologically Active Compounds
DABCO-based ionic liquids have been successfully applied in the synthesis of biologically active compounds such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These compounds are significant in the pharmaceutical industry due to their biological activity. The utilization of DABCO in these syntheses offers advantages like high yields, short reaction times, and simple procedures (F. Shirini, M. S. N. Langarudi, Nader Daneshvar, 2017).
Molecular Structure Analysis
The molecular structure of DABCO has been characterized, offering insights into its use in the synthesis of various compounds. Studies have involved methods like X-ray structural analysis, DFT geometry optimizations, infrared frequency calculations, and vibrational analysis of infrared spectra (S. Britvin, A. Rumyantsev, A. Zobnina, M. Padkina, 2017).
Development of Novel Reagents
DABCO derivatives have been developed for specific reactions like chlorination and oxidation in organic synthesis. These novel reagents, such as 1,4-dichloro-1,4-diazoniabicyclo[2,2,2]octane bis-chloride, have proven effective for specific transformations, enhancing the efficiency and yield of the desired products (Sadegh Salmanpoor, M. Tajbakhsh, S. Habibzadeh, D. Azarifar, H. Ghasemnejad-Bosra, 2008).
Unique Physical Properties
DABCO has exhibited unique physical properties like strong negative thermal expansion and relaxor ferroelectricity. These properties arise from its supramolecular patterns, making it a subject of interest in materials science. The discovery of these properties expands the potential applications of DABCO in various scientific fields (M. Szafrański, 2013)
Wirkmechanismus
Target of Action
The primary targets of 1,4-Diazabicyclo[32This compound is a unique chemical used in early discovery research .
Mode of Action
The specific mode of action of 1,4-Diazabicyclo[32It has been used as a catalyst in certain organic reactions
Biochemical Pathways
The biochemical pathways affected by 1,4-Diazabicyclo[32It’s known to be involved in catalyzing organic reactions
Result of Action
The molecular and cellular effects of 1,4-Diazabicyclo[32It’s known to have a role in catalyzing organic reactions
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazabicyclo[32It’s known that the compound is a solid at room temperature .
Eigenschaften
IUPAC Name |
1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNEKSAJTWOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5492-61-5 | |
| Record name | 1,4-diazabicyclo[3.2.1]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)






